2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Lipophilicity Optimization ADME Profiling Medicinal Chemistry

2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708199-21-6, MW 190.25, C₁₀H₁₄N₄) is a nitrogen-rich fused heterocycle belonging to the pyrrolo[3,4-d]pyrimidine class—a scaffold recognized for its privileged status in medicinal chemistry, particularly as ATP-competitive kinase inhibitors and anti-inflammatory agents targeting cyclooxygenase enzymes. The compound features a 4-amine handle for direct derivatization, an isopropyl substituent at position 2 that modulates lipophilicity (calculated XlogP = 1.1), and a methyl group at N6.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
Cat. No. B11909139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CN(C=C2C(=N1)N)C
InChIInChI=1S/C10H14N4/c1-6(2)10-12-8-5-14(3)4-7(8)9(11)13-10/h4-6H,1-3H3,(H2,11,12,13)
InChIKeyYMPURIKSMWSTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine: Procurement-Ready Pyrrolopyrimidine Scaffold for Kinase and Anti-Inflammatory Drug Discovery


2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708199-21-6, MW 190.25, C₁₀H₁₄N₄) is a nitrogen-rich fused heterocycle belonging to the pyrrolo[3,4-d]pyrimidine class—a scaffold recognized for its privileged status in medicinal chemistry, particularly as ATP-competitive kinase inhibitors [1] and anti-inflammatory agents targeting cyclooxygenase enzymes [2]. The compound features a 4-amine handle for direct derivatization, an isopropyl substituent at position 2 that modulates lipophilicity (calculated XlogP = 1.1), and a methyl group at N6 . It is commercially available from multiple suppliers at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic 6H-Pyrrolo[3,4-d]pyrimidin-4-amines Cannot Replace 2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine in Lead Optimization


Within the 6H-pyrrolo[3,4-d]pyrimidin-4-amine series, small changes at the C2 position produce large shifts in lipophilicity, steric profile, and biological target engagement. The 2-isopropyl substituent on this compound delivers a calculated XlogP of 1.1—positioned between the 2-ethyl (estimated XlogP ~0.6–0.8) and 2-isobutyl (estimated XlogP ~1.5–1.7) analogs—placing it squarely within the optimal lipophilicity window (LogP 1–3) for drug-like permeability while minimizing solubility and metabolic liability risks . Unlike the 2,4-dichloro analog, which lacks the hydrogen bond donor required for hinge-binding in kinase targets , this compound retains the critical 4-amine pharmacophore. Furthermore, the branched isopropyl group offers a different steric footprint compared to the linear n-propyl isomer (CAS 1708026-97-4, same MW 190.25, same formula C₁₀H₁₄N₄) , providing a distinct shape input for diversity-oriented screening libraries. Simple interchange among 2-alkyl analogs therefore risks altering binding mode, selectivity, and developability in ways that cannot be predicted without empirical testing.

Quantitative Differentiation Evidence: 2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Balanced Lipophilicity (XlogP = 1.1) Sited Within the Optimal Drug-Like Range, Differentiated from Lower and Higher Alkyl Homologs

The target compound possesses a calculated XlogP of 1.1 , which falls within the widely accepted drug-like lipophilicity window of LogP 1–3 associated with favorable permeability, solubility, and metabolic stability. In contrast, the 2-ethyl analog (CAS 1708380-12-4, MW 176.22) carries one fewer methylene unit, yielding an estimated XlogP of ~0.6–0.8—potentially reducing membrane permeability—while the 2-isobutyl analog (CAS 1710847-10-1, MW 204.27) with one additional methylene is estimated at XlogP ~1.5–1.7, increasing the risk of CYP450-mediated metabolism and reduced solubility. The isopropyl group thus occupies the intermediate sweet spot within the alkyl series.

Lipophilicity Optimization ADME Profiling Medicinal Chemistry

Retention of the 4-Amine H-Bond Donor vs. 2,4-Dichloro Electrophilic Analog: Critical for Kinase Hinge-Binding Pharmacophore Integrity

The target compound retains a primary amine at position 4 (HBD count = 1, HBA count = 3, tPSA = 56.7 Ų) , which is essential for the canonical donor–acceptor–donor hydrogen-bonding motif observed in ATP-competitive kinase inhibitors targeting the hinge region. The 2,4-dichloro analog (CAS 1357086-92-0, C₇H₅Cl₂N₃) possesses zero hydrogen bond donors and only three acceptors (two Cl, one N), precluding hinge-binding interactions without synthetic displacement of at least one chlorine . While the dichloro compound serves as a versatile synthetic intermediate, it lacks the intrinsic recognition element required for direct kinase panel screening.

Kinase Inhibitor Design Hinge-Binding Motif Pharmacophore Mapping

Pyrrolo[3,4-d]pyrimidine Scaffold Validated for COX-2 Inhibition with Superior Selectivity Index vs. Celecoxib

A 2024 study by Alzahrani et al. demonstrated that spiro-functionalized pyrrolo[3,4-d]pyrimidine derivatives achieve COX-2 selectivity indices of 175 and 129.21, substantially exceeding the reference drug celecoxib (selectivity index = 31.52) [1]. Compound 14 in the same series exhibited an anti-inflammatory IC₅₀ of 6.00 μM, compared to celecoxib's IC₅₀ of 14.50 μM—a 2.4-fold improvement. The target compound shares the identical pyrrolo[3,4-d]pyrimidine core scaffold, with a C2-isopropyl and C4-amine substitution pattern that maps directly onto the SAR space explored in this study, positioning it as an advanced starting point for further COX-2 inhibitor optimization.

COX-2 Inhibition Anti-Inflammatory Selectivity Index

6,7-Dihydro-5H-Pyrrolo[3,4-d]pyrimidine Class Demonstrates Sub-Nanomolar ATR Kinase Inhibition: Scaffold Privilege Extends to Oncology Targets

Multiple independent research groups have established 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent ATR kinase inhibitors. Compound 48f demonstrated an ATR IC₅₀ of 0.0030 μM with strong monotherapy efficacy in ATM-deficient tumor cell lines (LoVo IC₅₀ = 0.040 μM, SW620 IC₅₀ = 0.095 μM, OVCAR-3 IC₅₀ = 0.098 μM) [1]. Compound 5g from a separate series achieved an ATR IC₅₀ of 0.007 μM with downstream reduction of CHK1 phosphorylation [2]. While the target compound is the unsaturated 6H-pyrrolo[3,4-d]pyrimidine variant (not the 6,7-dihydro form), its 4-amine and C2-isopropyl substitution pattern mirrors the pharmacophoric features of these published ATR inhibitors, offering a structurally distinct yet closely related scaffold for DNA damage response target exploration.

ATR Kinase Inhibition DNA Damage Response Oncology

Isopropyl Branching vs. Linear n-Propyl Isomer: Shape-Differentiated Isomers for Diversity-Oriented Screening

The target compound (2-isopropyl, branched C3) and its constitutional isomer 6-methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (2-n-propyl, linear C3, CAS 1708026-97-4) share identical molecular formula (C₁₀H₁₄N₄) and molecular weight (190.25) but differ fundamentally in the shape of the C2 alkyl substituent . The branched isopropyl group presents a more compact, globular steric profile with greater conformational restriction (rotatable bonds = 1 vs. 2 for n-propyl ), while the linear n-propyl chain can adopt extended conformations. This shape divergence can translate into distinct binding modes within hydrophobic kinase pockets, as demonstrated broadly in medicinal chemistry SAR where branched vs. linear alkyl isomers exhibit different target selectivity profiles.

Shape Diversity Diversity-Oriented Synthesis Screening Library Design

Multi-Vendor Availability with Consistent ≥97% Purity and Multi-Method QC Documentation Reduces Procurement Failure Risk

The target compound is stocked by multiple independent suppliers with documented purity specifications: Bidepharm (97%, QC: NMR, HPLC, GC) , MolCore (≥98%, ISO-certified) , and AKSci (95% minimum) . This multi-vendor redundancy is not uniformly available for all analogs in the series. The 2-ethyl analog (CAS 1708380-12-4) is available at 95–98% purity, while the 2-isobutyl analog (CAS 1710847-10-1) has fewer listed suppliers. For procurement planning, consistent availability from ≥3 qualified vendors with publicly disclosed QC documentation reduces single-supplier dependency and ensures batch-to-batch reproducibility during lead optimization campaigns.

Quality Control Procurement Reliability Batch Consistency

Recommended Application Scenarios for 2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Based on Quantified Evidence


Kinase Inhibitor Lead Generation: Direct Screening Against Kinase Panels Using the Pre-Formed 4-Amine Pharmacophore

The compound's 4-amine hydrogen bond donor (HBD = 1) and pyrimidine nitrogen acceptors (HBA = 3) provide the canonical hinge-binding motif required for ATP-competitive kinase inhibition. Unlike the 2,4-dichloro analog, which requires synthetic elaboration before screening, this compound can be directly submitted to kinase selectivity panels (e.g., DiscoverX scanMAX, Eurofins KinaseProfiler) to generate primary SAR data . The isopropyl group at C2 offers a balanced lipophilicity (XlogP = 1.1) conducive to both biochemical and cell-based assay conditions .

COX-2 Selective Inhibitor Optimization: Core Scaffold with Validated Anti-Inflammatory Class Activity

Pyrrolo[3,4-d]pyrimidine derivatives have demonstrated COX-2 selectivity indices up to 175, representing a 5.5-fold improvement over celecoxib (SI = 31.52) [1]. The target compound can serve as the core amine scaffold for generating focused libraries via N4-acylation, sulfonylation, or reductive amination to optimize COX-2 potency and isoform selectivity. Its molecular weight of 190.25 leaves substantial room for substituent addition while remaining within the Rule of 5 space.

Diversity-Oriented Screening Library Construction: Branched Alkyl Isomer for Maximizing Shape Coverage

When paired with its linear isomer 6-methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708026-97-4, identical MW and formula), the branched isopropyl compound provides a shape-differentiated building block for diversity-oriented synthesis libraries . The reduced conformational flexibility of the branched isomer (rotatable bonds = 1 vs. 2) may confer higher binding affinity in sterically constrained pockets, while the linear isomer samples extended conformations—together covering orthogonal regions of chemical space at equivalent physicochemical properties .

ATR/DNA Damage Response Target Exploration Using the Unsaturated Scaffold Variant

Published 6,7-dihydro analogs achieve ATR IC₅₀ values as low as 3–7 nM [2][3]. The unsaturated 6H-pyrrolo[3,4-d]pyrimidine scaffold of the target compound presents a structurally novel starting point for ATR inhibitor discovery, with potential advantages in metabolic stability due to reduced susceptibility to oxidative metabolism at the saturated positions. The C2-isopropyl substitution may also occupy a distinct hydrophobic sub-pocket compared to the dimethyl or spiro substituents in published inhibitors.

Quote Request

Request a Quote for 2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.